Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring a furan-2-yl group linked to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a thiazole ring bearing a thiophen-2-yl group at the 4-position, and the structure is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
furan-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2.ClH/c21-17(14-3-1-9-22-14)20-7-5-19(6-8-20)11-16-18-13(12-24-16)15-4-2-10-23-15;/h1-4,9-10,12H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYCNVIRSNBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the thiazole ring, a component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the thiazole ring, a component of this compound, is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s action in different environmental conditions.
Biological Activity
Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that exhibits significant biological activity. Its complex structure, which includes a furan ring, thiazole moiety, and piperazine group, suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.47 g/mol. The presence of various functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 1421441-14-6 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds containing thiazole and piperazine structures often exhibit antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action typically involves the inhibition of specific protein kinases or the induction of apoptosis in cancer cells.
Antimicrobial Properties
Furan and thiophene derivatives are known for their antimicrobial activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity may be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Some studies suggest that piperazine derivatives can exhibit neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells. This makes the compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antitumor Activity Study : A study conducted on a series of thiazole-containing compounds demonstrated that modifications to the piperazine moiety significantly enhanced cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Compounds with electron-donating groups on the phenyl ring exhibited lower IC50 values, indicating higher potency.
- Antimicrobial Efficacy : In vitro tests showed that derivatives similar to furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of furan-2-yl(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin can be attributed to:
- Substituents on the piperazine ring : Modifications can enhance binding affinity to target proteins.
- Electron-donating groups : These groups can increase lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Piperazine-Methanone Derivatives
- Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Key Difference: The piperazine ring is substituted with a 4-(trifluoromethyl)phenyl group instead of the thiazole-thiophene system.
- 4-(4-Aminophenyl)piperazin-1-ylmethanone Key Difference: A 4-aminophenyl group replaces the thiazole-thiophene substituent.
Thiazole/Thiophene-Modified Analogues
- (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride Key Difference: The thiazole ring is substituted with a 4-fluorophenyl group instead of thiophen-2-yl. Impact: Fluorine atoms increase electronegativity and may enhance binding to aromatic residues in target proteins, but the absence of thiophene reduces sulfur-mediated interactions .
- Furan-2-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride Key Difference: A thiadiazine ring replaces the thiazole moiety.
Physicochemical Properties
*Estimated based on molecular formula.
Key Differentiators of the Target Compound
Dual Heterocyclic System : The combination of thiophene and thiazole creates a planar, conjugated system, favoring interactions with aromatic protein residues.
Hydrochloride Salt : Enhances aqueous solubility and bioavailability compared to neutral analogues like urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
